1-(2-Methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde 1-(2-Methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17772913
InChI: InChI=1S/C8H12O/c1-7(2)5-8(6-9)3-4-8/h6H,1,3-5H2,2H3
SMILES:
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol

1-(2-Methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde

CAS No.:

Cat. No.: VC17772913

Molecular Formula: C8H12O

Molecular Weight: 124.18 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde -

Specification

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
IUPAC Name 1-(2-methylprop-2-enyl)cyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C8H12O/c1-7(2)5-8(6-9)3-4-8/h6H,1,3-5H2,2H3
Standard InChI Key KRTODDYGZAKWPG-UHFFFAOYSA-N
Canonical SMILES CC(=C)CC1(CC1)C=O

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound consists of a cyclopropane ring substituted at the 1-position with a carbaldehyde (-CHO) group and a 2-methylprop-2-en-1-yl (isobutenyl) moiety. The cyclopropane ring’s bond angles (60°) introduce significant ring strain (≈115 kJ/mol), enhancing reactivity .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₄O
Molecular Weight138.21 g/mol
IUPAC Name1-(2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde
Canonical SMILESCC(=C)CC1(CCC1)C=O
InChI KeyQPEQQWPMFNJKIH-UHFFFAOYSA-N

Spectral Signatures

  • NMR: The aldehyde proton resonates near δ 9.5–10.0 ppm, while cyclopropane protons appear as complex splitting patterns due to ring strain .

  • IR: Strong absorption at ≈1700 cm⁻¹ (C=O stretch) and ≈3100 cm⁻¹ (C-H stretch of cyclopropane).

Synthetic Routes and Methodologies

Cyclopropanation Strategies

The synthesis typically involves cyclopropanation of α,β-unsaturated aldehydes or their precursors. Key methods include:

  • Prins Cyclization: Halogenated intermediates (e.g., 1-halogeno-3-alkene-2-ols) react with aldehydes under acid catalysis to form cyclopropane rings .

  • Simmons-Smith Reaction: Diiodomethane and zinc-copper couple transfer a methylene group to α,β-unsaturated aldehydes .

Example Pathway (Simplified):

  • Step 1: Prins reaction between isobutylene and chloroacetaldehyde yields 1-chloro-4-methyl-3-penten-2-ol .

  • Step 2: Base-mediated cyclization forms the cyclopropane core .

  • Step 3: Oxidation of a primary alcohol to the aldehyde (e.g., using pyridinium chlorochromate).

Challenges and Optimization

  • Ring Strain: High strain necessitates low-temperature conditions (-20°C to 0°C) to prevent ring-opening .

  • Stereocontrol: Diastereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis, though specific data for this compound remain limited .

Physicochemical and Reactivity Profiles

Stability and Solubility

  • Thermal Stability: Decomposes above 150°C due to ring strain.

  • Solubility: Miscible with polar aprotic solvents (DMF, THF) but insoluble in water.

Reactivity Highlights

  • Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig reactions) .

  • Cyclopropane Ring:

    • Ring-opening via electrophilic attack (e.g., HX acids) yields dihalogenated products .

    • [2+1] Cycloadditions with carbenes form polycyclic structures .

  • Isobutenyl Group: Undergoes Diels-Alder reactions or polymerization under radical initiation .

Applications and Industrial Relevance

Organic Synthesis

  • Building Block: Used to synthesize polycyclopropane arrays found in natural products (e.g., FR-900848) .

  • Chiral Pool Derivative: Serves as a precursor for enantioselective synthesis of agrochemicals .

Materials Science

  • Polymer Additives: The isobutenyl group enhances cross-linking in photoresist polymers .

  • Ligand Design: Cyclopropane’s rigidity aids in creating chelating agents for transition-metal catalysis.

Agrochemical Intermediates

  • Pyrethroid Analogs: Structural similarity to chrysanthemic acid suggests potential in insecticide development .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Analogues

CompoundMolecular FormulaKey DifferenceApplication
Ethyl chrysanthemateC₁₂H₂₀O₂Esterified carboxylatePyrethroid insecticide
2-Methyl-1-(prop-2-yn-1-yl)cyclopentane-1-carbaldehydeC₁₀H₁₄OLarger ring (cyclopentane)Synthetic intermediate
cis-(±)-2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acidC₁₀H₁₆O₂Carboxylic acid derivativePyrethroid precursor

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